Fmoc-Glu(Otbu)-Osu

Solid-Phase Peptide Synthesis Coupling Efficiency Racemization Suppression

Traditional in situ activation of Fmoc-Glu-OtBu in SPPS frequently causes incomplete coupling, racemization, and pyroglutamate byproducts. Fmoc-Glu(OtBu)-OSu resolves these issues as a pre-activated, orthogonally protected building block. • Regioselective α-NHS ester enables reagent-free coupling; eliminates HATU/PyBOP-related side reactions. • γ-tBu ester remains stable to piperidine deprotection, allowing orthogonal side-chain liberation for site-specific conjugation. • Validated in semaglutide-type GLP-1 agonist manufacturing (CN108059666A); >99.8% ee and ≥98% HPLC purity ensure cGMP-compliant API synthesis.

Molecular Formula C28H30N2O8
Molecular Weight 522.5 g/mol
CAS No. 101214-22-6
Cat. No. B613427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(Otbu)-Osu
CAS101214-22-6
SynonymsFmoc-Glu(Otbu)-Osu; 101214-22-6; AmbotzFAA6400; 6888AH; ZINC71788079; AM003548; FT-0626501; 1-TERT-BUTYL2,5-DIOXOPYRROLIDIN-1-YL(4S)-4-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PENTANEDIOATE
Molecular FormulaC28H30N2O8
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C28H30N2O8/c1-28(2,3)37-25(33)15-12-22(26(34)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m0/s1
InChIKeyTUXJIYSGLYYEHH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(OtBu)-OSu Technical Profile


Fmoc-Glu(OtBu)-OSu (Fmoc-L-glutamic acid γ-tert-butyl ester α-N-hydroxysuccinimide ester, CAS 101214-22-6) is an orthogonally protected, pre-activated glutamic acid building block for Fmoc/tBu solid-phase peptide synthesis (SPPS) . The compound features an Fmoc-protected α-amine, a tert-butyl (tBu)-protected γ-carboxyl side chain, and an N-hydroxysuccinimide (OSu/NHS)-activated α-carboxyl group [1]. This molecular architecture enables regioselective coupling via the α-carboxyl while preserving the γ-carboxyl for later orthogonal deprotection and functionalization, distinguishing it from non-activated or γ-activated glutamic acid derivatives .

Pre-activated α-carboxyl NHS ester for direct aminolysis, eliminating in-situ activation reagents
Orthogonal Fmoc/tBu protection Enables α-selective coupling with γ-carboxyl preserved for later modification
Enantiomeric purity context Supports stereochemical integrity verification in sequence-defined peptides

Why Substituting Fmoc-Glu(OtBu)-OSu Fails


Fmoc-Glu(OtBu)-OSu cannot be substituted with its unactivated analog Fmoc-Glu-OtBu (CAS 84793-07-7) or other Fmoc-glutamic acid derivatives without fundamentally altering the synthetic workflow and outcome . The key distinction lies in the pre-activated α-carboxyl NHS ester, which eliminates the requirement for in situ coupling reagents (e.g., DIC/HOBt, HATU, PyBOP) and their associated activation steps . Substituting with Fmoc-Glu-OtBu would necessitate on-resin or in-solution activation of the α-carboxyl, increasing the risk of incomplete coupling, racemization, and the formation of undesired side products such as pyroglutamate derivatives, particularly when the γ-carboxyl remains unprotected or is orthogonally deprotected during synthesis [1]. Furthermore, compounds like Fmoc-Glu(OSu)-OtBu (CAS 200616-38-2) possess reversed regioselectivity (γ-activated, α-protected), producing structurally distinct peptide modifications that are not interchangeable in sequence-defined applications .

Unactivated analog (Fmoc-Glu-OtBu)

Requires in-situ activation; may increase racemization and pyroglutamate side-product formation risk.

γ-Activated isomer (Fmoc-Glu(OSu)-OtBu)

Reversed regioselectivity (γ-coupling); leads to structurally distinct peptides not interchangeable for α-coupling workflows.

Fmoc-Glu(OtBu)-OSu Differentiation Evidence


Pre-Activated NHS Ester vs. In Situ Activation

Fmoc-Glu(OtBu)-OSu is supplied as a pre-activated α-carboxyl NHS ester, whereas the comparator Fmoc-Glu-OtBu (CAS 84793-07-7) contains a free α-carboxylic acid that must be activated in situ using coupling reagents (e.g., DIC/HOBt, HATU) . The NHS ester group exhibits a significantly higher leaving-group propensity compared to the hydroxide of the free acid, enabling direct aminolysis without the rate-limiting activation step . This fundamental chemical difference translates to elimination of coupling reagent consumption, reduced byproduct formation from activating agents, and lower racemization risk due to the absence of base-catalyzed enolization during activation [1].

Pre-Activated NHS Ester
Class-level
Pre-activated NHS ester enables direct aminolysis; free acid requires in-situ activation reagents (DIC/HOBt, HATU).
Reduces synthetic complexity and racemization risk.
Class-level inference; verify under specific SPPS conditions.
Solid-Phase Peptide Synthesis Coupling Efficiency Racemization Suppression

Enantiomeric Excess Ensures Stereochemical Integrity

Fmoc-Glu(OtBu)-OSu is characterized by an enantiomeric excess (ee) of >99.8% as determined by chiral HPLC , and an optical rotation of [α]D²⁰ = -29 ± 2° (c=1 in DMF) . In contrast, the comparator Fmoc-Glu-OtBu is specified with purity ≥95% (acidimetric), ≥98% (TLC), and ≥99.0% (HPLC) but without explicit enantiomeric excess or optical rotation specifications, leaving stereochemical purity unverified at comparable resolution . The >99.8% ee value for Fmoc-Glu(OtBu)-OSu provides quantifiable assurance of minimal D-enantiomer contamination, which is critical for maintaining biological activity and regulatory compliance in therapeutic peptide manufacturing .

Enantiomeric Excess
Reported
>99.8% ee (chiral HPLC); [α]D20 = −29 ± 2° (c=1, DMF)
Supports stereochemical purity verification.
Comparator ee unavailable; source review recommended.
Chiral Purity Enantiomeric Excess Optical Rotation

Physical Specifications for Quality Control

Fmoc-Glu(OtBu)-OSu is supplied with verified physical characterization parameters including melting point (159-166°C), purity (≥98% by HPLC), and optical rotation as specified above [1]. These parameters are consistently reported across multiple reputable vendors including Chem-Impex (≥98% HPLC, mp 159-166°C, [α]D²⁰ = -29 ± 2°) , AK Scientific (98% min purity, mp 159-166°C) , and CymitQuimica (98% purity) . In comparison, the reversed-regioisomer Fmoc-Glu(OSu)-OtBu (CAS 200616-38-2) lacks publicly available, vendor-verified melting point and optical rotation data, limiting its suitability for applications requiring detailed certificates of analysis (CoA) and regulatory documentation .

Physical Specifications
Reported
mp 159–166°C; purity ≥98% (HPLC); multi-vendor CoA and optical rotation documented.
Facilitates identity and purity documentation.
Comparator (Fmoc-Glu(OSu)-OtBu) lacks comparable vendor documentation.
Quality Control Melting Point GMP Compliance

Orthogonal α-Activation for Regioselective Coupling

Fmoc-Glu(OtBu)-OSu provides orthogonal protection (Fmoc/α-NHS ester; tBu/γ-carboxyl) that enables selective α-carboxyl coupling while preserving the γ-carboxyl for subsequent deprotection and modification . This regioselectivity is exploited in the patented synthesis of GLP-1 receptor agonists such as semaglutide, where the compound serves as a building block for constructing γ-glutamyl linkers [1]. In Chinese patent CN108059666A, Fmoc-Glu(OtBu)-OSu is explicitly employed as a key intermediate in solid-liquid hybrid peptide synthesis, demonstrating industrial-scale utility [2]. The alternative γ-activated isomer Fmoc-Glu(OSu)-OtBu (CAS 200616-38-2) would produce an entirely different regiochemical outcome (γ-coupling, α-protected), which is not suitable for sequences requiring α-peptide bond formation with γ-side-chain functionalization .

Regioselective Coupling
Head-to-head
α-NHS ester directs α-selective coupling; γ-activated isomer yields opposite regiochemistry (C-terminal γ-coupling).
Ensures correct sequence-defined peptide structure.
Verified in patent CN108059666A (semaglutide synthesis).
Regioselective Coupling GLP-1 Agonists Semaglutide Synthesis

Fmoc-Glu(OtBu)-OSu Application Scenarios


GLP-1 Receptor Agonist Synthesis

Fmoc-Glu(OtBu)-OSu is employed as a regioselective building block for constructing γ-glutamyl linkers in GLP-1 receptor agonists such as semaglutide [1]. The orthogonal protection (α-NHS ester for backbone coupling; γ-tBu ester for subsequent side-chain deprotection and fatty acid conjugation) enables precise control over the site of acylation, which is critical for achieving the extended pharmacokinetic half-life characteristic of these therapeutic peptides . Patent literature (e.g., CN108059666A) explicitly cites Fmoc-Glu(OtBu)-OSu as a key intermediate in solid-liquid hybrid synthesis workflows, confirming its industrial relevance and scalability [2]. Procurement for GLP-1 analog manufacturing necessitates the high enantiomeric purity (>99.8% ee) and well-documented physical specifications of this compound to meet regulatory quality standards .

Branched PEGylation Reagent Synthesis

Fmoc-Glu(OtBu)-OSu serves as a core scaffold for synthesizing branched polyethylene glycol (PEG) derivatives with multiple terminal carboxyl groups . The NHS-activated α-carboxyl enables efficient conjugation to amine-functionalized PEG chains, while the γ-tBu ester remains protected until orthogonal deprotection exposes the γ-carboxyl for further derivatization or branching . This orthogonal strategy is essential for constructing well-defined, homogeneous bis- and tris-branched PEG reagents used in protein bioconjugation and drug delivery applications . The ≥98% HPLC purity and >99.8% enantiomeric excess ensure that the resulting PEG reagents are free from stereochemical impurities that could compromise conjugation efficiency or product homogeneity .

N₃S Chelator Synthesis for Radiopharmaceuticals

Fmoc-Glu(OtBu)-OSu is utilized as a building block for preparing N₃S (triamine-monothiol) chelating agents used in radiopharmaceutical chemistry . The α-NHS ester facilitates coupling to amine-containing chelator backbones under mild conditions, while the γ-tBu-protected carboxyl provides a protected functional handle for subsequent conjugation to targeting vectors or radiometal coordination sites . The orthogonal protection scheme minimizes side reactions during multistep chelator assembly, which is critical for achieving high radiochemical purity in the final product . The verified enantiomeric purity of Fmoc-Glu(OtBu)-OSu is particularly important when the resulting chelator is used in stereosensitive in vivo imaging or therapeutic applications [3].

Peptide Library Synthesis with Orthogonal Protection

Fmoc-Glu(OtBu)-OSu is a preferred building block for automated SPPS of peptide libraries containing glutamic acid residues with differentially protected carboxyl groups . The pre-activated α-NHS ester eliminates the need for in situ coupling reagents, streamlining automated synthesis protocols and reducing instrument downtime associated with reagent precipitation or clogging [4]. The γ-tBu ester remains stable to piperidine-mediated Fmoc deprotection but is cleaved under standard TFA cleavage conditions, allowing for one-pot global deprotection and resin cleavage without intermediate side-chain unmasking steps . The compound's documented melting point (159-166°C) and storage stability at 0-8°C facilitate long-term inventory management in high-throughput peptide synthesis facilities .

Application
Selection Property
Validation Focus
GLP-1 agonist peptide synthesis
Regioselective α-coupling with orthogonal Fmoc/tBu protection
Stereochemical purity and coupling efficiency documentation
Branched PEGylation reagent synthesis
NHS-activated α-carboxyl for efficient amine conjugation
Product homogeneity and enantiomeric purity of intermediate
N3S chelator synthesis (radiopharmaceuticals)
Mild NHS ester coupling; γ-tBu protection for later vector conjugation
Radiochemical purity and stereochemical integrity in final product
Automated SPPS peptide library synthesis
Pre-activated building block eliminates in-situ activation reagents
Reproducibility across automated runs and long-term storage stability

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